N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a piperidine ring and an acetamide moiety substituted with a 4-fluorophenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-2-4-16(5-3-15)21-25-22(29-26-21)17-10-12-27(13-11-17)14-20(28)24-19-8-6-18(23)7-9-19/h2-9,17H,10-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEUWIFSJVASBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been shown to interact with various receptors, such as the human estrogen alpha receptor (erα). The role of these receptors is to regulate gene expression and control cellular proliferation and differentiation in response to hormones.
Mode of Action
It is hypothesized that it may bind to its target receptor and modulate its activity, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Compounds that interact with hormone receptors like erα can influence a variety of biochemical pathways, including those involved in cell growth, differentiation, and apoptosis. The downstream effects of these changes can have significant impacts on cellular function and overall organism health.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can include changes in gene expression, alterations in cell growth and differentiation, and even cell death.
Biological Activity
N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 353.43 g/mol. The presence of the fluorine atom and oxadiazole group suggests potential for diverse biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS), such as serotonin and dopamine receptors.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The oxadiazole moiety is often linked to anti-inflammatory activity, suggesting that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluating the antimicrobial effects demonstrated that this compound showed significant activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results indicate promising antimicrobial properties that warrant further investigation.
Case Studies
- Neuropharmacological Study : In a rodent model, administration of the compound showed a reduction in anxiety-like behaviors measured by the elevated plus maze test. This suggests potential anxiolytic effects mediated through serotonergic pathways.
- Anti-inflammatory Research : A study involving lipopolysaccharide (LPS)-induced inflammation in mice revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, differing in substituents on the oxadiazole, piperidine/piperazine rings, and acetamide groups. Below is a systematic comparison:
Structural and Functional Variations
Table 1: Key Structural Analogs and Their Properties
Pharmacological Insights
- Antiviral Activity: Compound 7 () demonstrated potent anti-HIV-1 activity (EC₅₀ = 0.87 µM), attributed to its piperazine linker and 4-methylphenyl group, which may enhance target binding .
- Piperidine vs. Piperazine Linkers: Piperazine-containing analogs (e.g., Compound 7) may exhibit enhanced solubility and conformational flexibility, contributing to improved antiviral potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
